

Application Notes and Protocols for CoA-Lumi4-Tb in TR-FRET Assays

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Compound of Interest

Compound Name: CoA-Lumi4-Tb

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of **CoA-Lumi4-Tb**, a long-lifetime terbium cryptate, in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. These guidelines are intended to assist researchers in developing robust and sensitive assays for a variety of applications, including the study of protein-protein interactions, kinase activity, and receptor-ligand binding.

Introduction to TR-FRET and CoA-Lumi4-Tb

Homogeneous Time Resolved Fluorescence (HTRF) is a versatile assay technology that combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved (TR) detection. [1] This combination minimizes assay interference by reducing background fluorescence from sample components.[1][2] The core of the TR-FRET technology lies in the use of a donor fluorophore with a long fluorescence lifetime, such as a lanthanide, paired with a suitable acceptor fluorophore.

CoA-Lumi4-Tb is a terbium cryptate that serves as an exceptional FRET donor.[3][4] Terbium cryptates are known for their high quantum yield and molar extinction coefficient, making them 10 to 20 times brighter than their europium counterparts.[1] **CoA-Lumi4-Tb** is excited around 340 nm and exhibits multiple emission peaks, with a prominent peak at 490 nm, allowing it to be paired with various acceptors, including green fluorophores like fluorescein and red fluorophores such as d2 or XL665.[1][5]

The principle of a TR-FRET assay using **CoA-Lumi4-Tb** is based on the non-radiative transfer of energy from the excited terbium cryptate to an acceptor fluorophore when they are in close proximity (typically within 10 nm).^[3] This proximity is achieved when the biomolecules to which the donor and acceptor are attached interact. A time delay (typically 50-150 microseconds) between the excitation pulse and fluorescence detection eliminates the short-lived background fluorescence, resulting in a highly sensitive and specific signal from the acceptor.^{[1][5]}

Key Features and Advantages of CoA-Lumi4-Tb in TR-FRET

- **High Sensitivity and Signal-to-Noise Ratio:** The long-lifetime fluorescence of terbium and time-resolved detection significantly reduce background noise.^[2]
- **Homogeneous Assay Format:** The "mix-and-read" format simplifies the workflow by eliminating the need for wash steps, making it amenable to high-throughput screening (HTS).^{[1][4]}
- **Robustness and Stability:** Terbium cryptates are highly stable under various assay conditions.
- **Multiplexing Capability:** The distinct emission spectrum of terbium allows for the potential to design multiplexed assays with multiple acceptors.^[1]
- **Versatility:** **CoA-Lumi4-Tb** can be conjugated to a wide range of biomolecules, including proteins, peptides, and nucleic acids, for diverse applications.

Data Presentation: Performance of CoA-Lumi4-Tb Based Assays

The following tables summarize typical quantitative data obtained from TR-FRET assays utilizing terbium-based donors. These values demonstrate the robustness and sensitivity of the technology.

Table 1: Assay Performance Metrics

Parameter	Typical Value	Application Example	Reference
Z' Factor	> 0.7 (0.82 reported)	Protein-Protein Interaction (Keap1-Nrf2)	[6]
Signal-to-Background (S/B) Ratio	> 20	Protein-Protein Interaction (14-3-3/pBad)	[7]
Assay Window	> 6.0	Ubiquitination Assay	[8]

Table 2: Quantitative Analysis of Molecular Interactions

Parameter	Value	Assay Type	Reference
IC50	Subnanomolar to micromolar	Kinase Inhibition	[9]
Kd	1.8 ± 0.3 nM	Protein-Ligand Binding (TMP-Lumi4/eDHFR-GFP)	[1]

Experimental Protocols

This section provides detailed protocols for a general TR-FRET assay and a specific example using SNAP-tag® technology for direct labeling of a protein with Lumi4-Tb.

General TR-FRET Assay Protocol (Indirect Labeling)

This protocol describes a typical workflow for a competitive protein-protein interaction assay using a terbium-labeled antibody.

Materials:

- His-tagged Protein of Interest
- Biotinylated Peptide/Protein

- **CoA-Lumi4-Tb** conjugated Anti-His Antibody (Donor)
- Streptavidin-d2 (or other suitable acceptor) (Acceptor)
- Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
- Test Compounds (for inhibition assays)
- 384-well low-volume, white microplates

Protocol:

- Reagent Preparation:
 - Prepare stock solutions of all proteins, peptides, and antibodies in the assay buffer.
 - Serially dilute the test compounds in DMSO and then in assay buffer to the desired concentrations. The final DMSO concentration in the assay should typically be kept below 1%.
- Assay Procedure (20 μ L final volume):
 - Add 5 μ L of the test compound or vehicle (assay buffer with DMSO) to the wells of the microplate.
 - Add 5 μ L of the His-tagged protein solution.
 - Add 5 μ L of the biotinylated peptide/protein solution.
 - Add 5 μ L of a pre-mixed solution of **CoA-Lumi4-Tb** anti-His antibody and Streptavidin-d2.
 - The final concentrations of the assay components need to be optimized. Typical starting concentrations are in the low nanomolar range.
- Incubation:
 - Seal the plate and incubate at room temperature for the optimized duration (e.g., 60 minutes to 4 hours), protected from light.

- Data Acquisition:
 - Read the plate on a TR-FRET compatible plate reader.
 - Set the excitation wavelength to 340 nm.
 - Measure the emission at two wavelengths:
 - Donor emission (Terbium): ~620 nm
 - Acceptor emission (e.g., d2): ~665 nm
 - Use a time delay of 50-150 μ s and an integration time of 100-500 μ s.
- Data Analysis:
 - Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
 - For inhibition assays, plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
 - Calculate the Z' factor to assess the quality of the assay for HTS: $Z' = 1 - (3 * (SD_{max} + SD_{min})) / (|Mean_{max} - Mean_{min}|)$, where "max" refers to the uninhibited signal and "min" refers to the background signal. A Z' factor > 0.5 indicates an excellent assay.

Specific Protocol: Direct Protein Labeling using SNAP-Lumi4-Tb

This protocol outlines the direct labeling of a SNAP-tag® fusion protein with Lumi4-Tb for a cellular binding assay.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- Cells expressing a SNAP-tag fusion protein on the cell surface
- SNAP-Lumi4-Tb labeling reagent

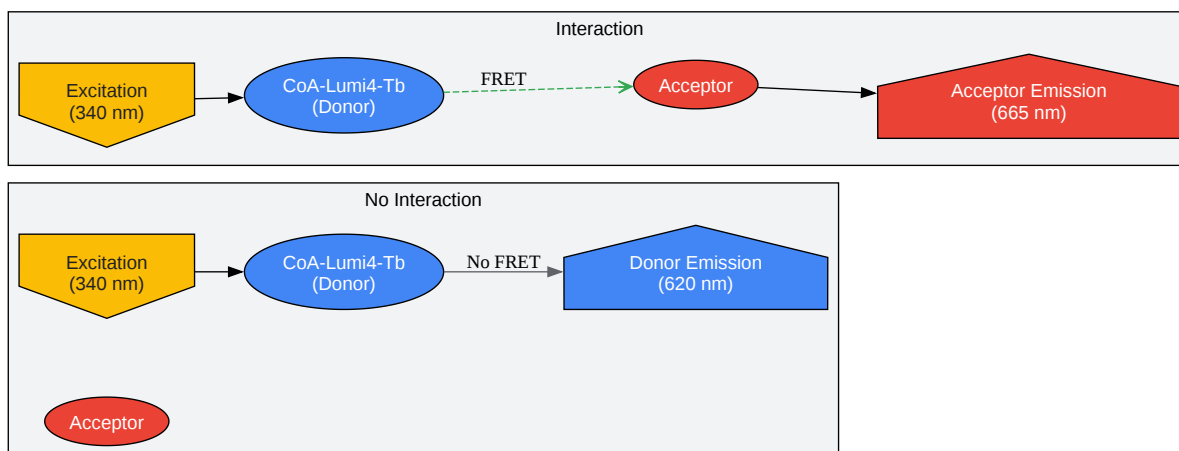
- Fluorescently labeled ligand (Acceptor)
- Tag-lite labeling buffer or cell culture medium
- 384-well white microplates

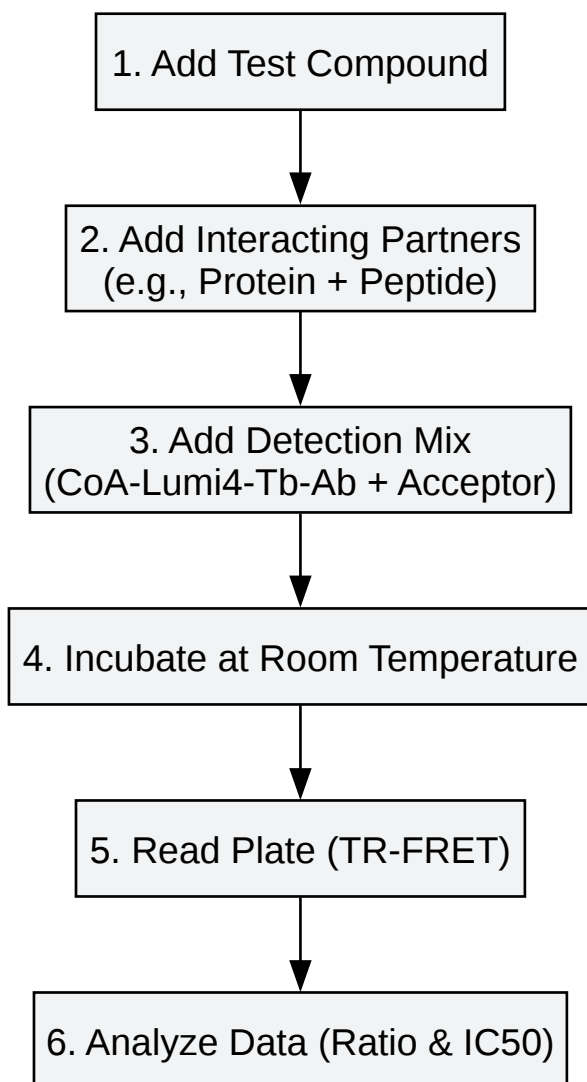
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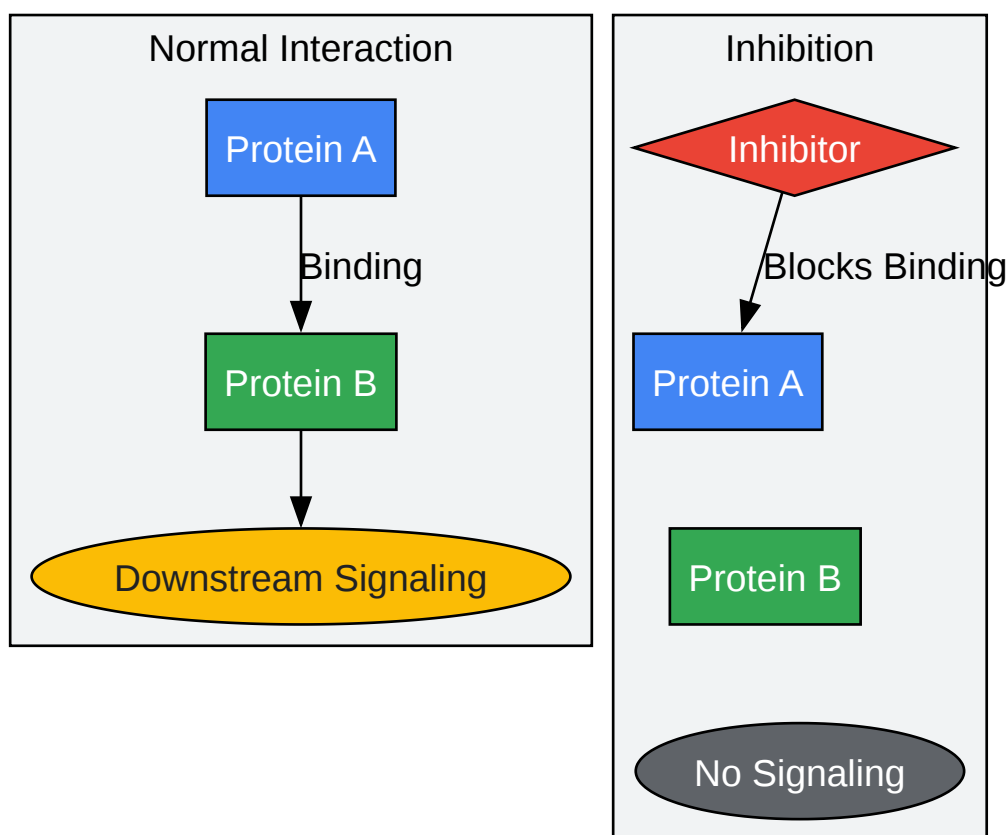
- Cell Preparation and Labeling:
 - Culture cells expressing the SNAP-tag fusion protein to the desired confluency.
 - Wash the cells with pre-warmed Tag-lite buffer or serum-free medium.
 - Incubate the cells with 100 nM SNAP-Lumi4-Tb in labeling buffer for 1 hour at 37°C.[\[10\]](#)
 - Wash the cells three times with labeling buffer to remove excess SNAP-Lumi4-Tb.
 - Resuspend the labeled cells in assay buffer.
- Binding Assay:
 - Dispense a defined number of labeled cells (e.g., 10,000 cells/well) into the microplate.
 - Add the fluorescently labeled ligand at various concentrations to determine binding affinity (K_d) or a fixed concentration for competitive binding assays.
 - For competitive assays, add the unlabeled test compounds at various concentrations.
- Incubation:
 - Incubate the plate at room temperature for the optimized duration (e.g., 2-4 hours), protected from light.
- Data Acquisition and Analysis:
 - Read the plate and analyze the data as described in the general TR-FRET protocol (Section 4.1).

Visualizations

TR-FRET Principle







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